

# **Application Notes and Protocols for CH6953755** in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes.[1] YES1 is implicated in various oncogenic signaling pathways, and its amplification has been identified as a driver in several cancer types, including esophageal, lung, head and neck, and bladder cancers. Inhibition of YES1 by CH6953755 has demonstrated significant antitumor activity in preclinical models of YES1-amplified cancers.[1] Furthermore, emerging evidence suggests that YES1 activation is a key mechanism of acquired resistance to various targeted cancer therapies. This has led to the investigation of CH6953755 in combination with other anticancer agents to overcome resistance and enhance therapeutic efficacy.

These application notes provide a comprehensive overview of the preclinical data and methodologies for utilizing **CH6953755** in combination with other cancer therapies, with a focus on EGFR inhibitors.

### **Mechanism of Action: CH6953755**

**CH6953755** exerts its antitumor effects by selectively inhibiting the kinase activity of YES1.[1] This inhibition prevents the autophosphorylation of YES1 at tyrosine residue 426 (Tyr426), a critical step for its activation.[1] Downstream of YES1, the transcriptional co-activator Yesassociated protein 1 (YAP1) is a key effector. **CH6953755** has been shown to modulate YAP1



activity by affecting its nuclear translocation and serine phosphorylation, thereby inhibiting the transcription of genes involved in cell proliferation and survival.

# **Signaling Pathway**

The signaling pathway involving YES1 and its inhibition by **CH6953755** is depicted below. YES1 activation, often through gene amplification, leads to the activation of downstream effectors like YAP1, promoting cancer cell proliferation and survival. **CH6953755** blocks this pathway by inhibiting YES1 autophosphorylation.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CH6953755 in Combination Cancer Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2695209#ch6953755-in-combination-with-other-cancer-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com